molecular formula C23H25BrFN3O2S2 B2559394 4-bromo-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide CAS No. 847381-37-7

4-bromo-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Cat. No.: B2559394
CAS No.: 847381-37-7
M. Wt: 538.49
InChI Key: HTPPZAFZGKCFFW-UHFFFAOYSA-N
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Description

4-Bromo-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a synthetic compound of significant research interest due to its complex molecular architecture, which incorporates a phenylpiperazine moiety. The phenylpiperazine group is a well-characterized pharmacophore in medicinal chemistry, frequently serving as a crucial structural feature for binding with various receptor systems . Scientific literature has established that phenylpiperazine derivatives possess a wide spectrum of potential biological activities and are often explored as ligands for receptor studies and in the preparation of complexes . The specific molecular design of this compound, combining a benzenesulfonamide group, a thiophene ring, and the 4-(4-fluorophenyl)piperazine unit, suggests its primary utility is as a key intermediate or target molecule in drug discovery research. It is particularly relevant for investigators developing novel bioactive compounds and studying structure-activity relationships (SAR), especially within neurological and psychiatric domains where related piperazine derivatives have shown relevance . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-bromo-N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrFN3O2S2/c1-17(26-32(29,30)21-10-4-18(24)5-11-21)23(22-3-2-16-31-22)28-14-12-27(13-15-28)20-8-6-19(25)7-9-20/h2-11,16-17,23,26H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPPZAFZGKCFFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NS(=O)(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-bromo-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide is a compound of significant interest in pharmaceutical research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including pharmacological properties, interaction mechanisms, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H25BrFN3O2S2C_{23}H_{25}BrFN_3O_2S_2, with a molecular weight of approximately 538.49 g/mol. The structure features a sulfonamide group, which is known for its biological activity, particularly in drug development.

Pharmacological Properties

Recent studies have highlighted the pharmacological properties of this compound, particularly its interaction with human serum albumin (HSA). The binding affinity to HSA is crucial as it affects the compound's bioavailability and therapeutic efficacy. The compound exhibits moderate to strong binding constants, indicating significant interaction with HSA through static fluorescence quenching mechanisms and hydrophobic interactions .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies demonstrated that derivatives of similar structures showed cytotoxic effects against various cancer cell lines. For instance, related compounds exhibited enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 1: Summary of Anticancer Activity Studies

Compound NameCell Line TestedIC50 (µM)Reference
4-Bromo-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-thiophen-2-yl)propan-2-yl)benzenesulfonamideFaDu (hypopharyngeal tumor)TBD
BleomycinFaDu (hypopharyngeal tumor)5.0

Potential Toxicity

While the compound shows promising biological activity, potential hepatotoxicity has been noted in preliminary studies. Additionally, interactions with cytochrome P450 enzymes could lead to adverse drug reactions, necessitating further investigation into its safety profile .

The mechanism by which this compound exerts its effects involves multiple pathways:

  • Protein Binding : Strong interactions with serum proteins enhance stability and circulation time.
  • Cellular Uptake : The lipophilic nature of the compound facilitates cellular membrane penetration.
  • Induction of Apoptosis : Similar compounds have shown to activate apoptotic pathways in cancer cells.

Case Studies

A notable case study involved the synthesis and evaluation of piperazine derivatives, where modifications led to increased cytotoxicity against cancer cells. The study utilized a three-component reaction approach that yielded compounds with improved biological profiles compared to existing therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

  • 4-Methoxyphenyl vs. 4-Fluorophenyl: The compound 4-bromo-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide () replaces the 4-fluorophenyl group with a 4-methoxyphenyl substituent. This substitution may reduce metabolic stability due to higher susceptibility to oxidative demethylation .
  • 3-Chlorophenyl Substitution : N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide () features a 3-chlorophenyl group on the piperazine ring. Chlorine’s bulkier size and stronger electron-withdrawing nature could enhance steric hindrance and modulate selectivity for adrenergic receptors versus serotonin receptors .

Modifications to the Thiophene Moiety

  • Cyclopenta[b]thiophen-2-yl vs. Thiophen-2-yl: The compound 4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide () replaces the thiophen-2-yl group with a fused cyclopenta[b]thiophene system. The cyano group at position 3 further enhances polarity .

Sulfonamide vs. Amide Linkers

  • Benzamide Derivatives : Compounds like 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide () and N-(2-{[5-bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide () highlight the contrast between sulfonamide and amide linkers. Sulfonamides generally exhibit higher acidity (due to the sulfonyl group) and improved water solubility, whereas amides may confer greater membrane permeability .

Trifluoromethyl Substitutions

  • 4-(Trifluoromethyl)phenyl Variants : Compounds such as 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one () incorporate a trifluoromethyl group, which significantly enhances lipophilicity and metabolic resistance. This substitution is often leveraged in CNS-targeted drugs to improve blood-brain barrier penetration .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Reference
4-Bromo-N-(1-(4-(4-fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide C₂₃H₂₄BrFN₃O₂S₂ 546.48 4-Fluorophenyl, thiophen-2-yl High CNS receptor affinity (hypothesized) Target
4-Bromo-N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide C₂₄H₂₇BrN₃O₃S₂ 558.52 4-Methoxyphenyl, thiophen-2-yl Enhanced electron density, lower stability
N-(4-Bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide C₁₉H₂₁BrClN₃O 422.75 3-Chlorophenyl, methylphenyl Adrenergic receptor selectivity
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide C₂₀H₂₀BrN₃O₂S₂ 510.43 Cyclopenta[b]thiophene, cyano Rigid structure, enhanced π interactions
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... C₃₂H₂₃F₂N₆O₃S 589.1 Chromen-4-one, pyrazolopyrimidinone Anticancer activity (melting point 175–178°C)

Key Research Findings

  • Fluorophenyl vs. Methoxyphenyl : Fluorine’s electronegativity improves metabolic stability compared to methoxy groups, which are prone to demethylation .
  • Thiophene Position : Thiophen-2-yl derivatives exhibit better aromatic stacking than cyclopenta[b]thiophen-2-yl analogs, but the latter may offer improved steric complementarity .
  • Sulfonamide Advantage : Sulfonamide-containing compounds (e.g., ) show superior solubility over amide derivatives (e.g., ), critical for oral bioavailability .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

Methodological Answer:
The synthesis involves sequential coupling of the piperazine, thiophene, and benzenesulfonamide moieties. Key steps include:

  • Bromination : Use HBr as a catalyst with Br₂ in glacial acetic acid under reflux (5 hours) to introduce bromine to the benzene ring .
  • Piperazine Coupling : Employ nucleophilic substitution or Buchwald-Hartwig amination to attach the 4-fluorophenyl-piperazine group. Ensure anhydrous conditions and Pd-based catalysts for cross-coupling reactions .
  • Thiophene Integration : Introduce the thiophen-2-yl group via Suzuki-Miyaura coupling using Pd(PPh₃)₄ and Na₂CO₃ in a DMF/H₂O solvent system .
    Optimization Tips :
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize byproducts .

Basic: How can the purity and structural integrity of the synthesized compound be validated?

Methodological Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., aromatic protons for thiophene at δ 6.8–7.2 ppm, piperazine CH₂ groups at δ 2.5–3.5 ppm) .
    • HRMS : Validate molecular weight (e.g., [M+H]⁺ expected m/z: ~535.2).
  • Chromatography :
    • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and confirms stereochemistry .

Advanced: What computational strategies predict binding affinity to serotonin/dopamine receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., 5-HT₁A or D₂). The piperazine moiety may form hydrogen bonds with Asp116 (5-HT₁A), while the thiophene enhances π-π stacking .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • QSAR Models : Corinate substituent electronegativity (e.g., 4-bromo vs. 4-fluoro) with IC₅₀ values from in vitro assays to refine predictions .

Advanced: How do structural modifications influence pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : Replace the bromine with a trifluoromethyl group to enhance logP (measured via shake-flask method), improving blood-brain barrier penetration .
  • Metabolic Stability :
    • CYP450 Inhibition Assays : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS. The thiophene may reduce CYP3A4-mediated oxidation .
    • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; sulfonamide groups typically exhibit >90% binding .
  • Solubility : Introduce polar groups (e.g., -OH) at the benzenesulfonamide para-position, assessed by nephelometry in PBS (pH 7.4) .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity?

Methodological Answer:

  • Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to identify crystalline forms. A meta-stable Form II (P2₁/c space group) may explain erratic solubility profiles .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O vs. Br···π contacts) to correlate packing efficiency with thermal stability (DSC/TGA data) .
  • Electron Density Maps : Refine against high-resolution (<1.0 Å) data to detect conformational flexibility in the piperazine ring, which may affect receptor binding .

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